3-hydroxy-5-(4-methylphenyl)-1-(pyridin-3-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Description
Properties
IUPAC Name |
4-hydroxy-2-(4-methylphenyl)-1-(pyridin-3-ylmethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-14-6-8-16(9-7-14)19-18(20(25)17-5-3-11-28-17)21(26)22(27)24(19)13-15-4-2-10-23-12-15/h2-12,19,26H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDRGXYJOLPOBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-hydroxy-5-(4-methylphenyl)-1-(pyridin-3-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule with potential biological activities. Its structure suggests various pharmacological applications, particularly in the fields of medicinal chemistry and drug development. This article aims to explore the biological activity of this compound, supported by data tables, research findings, and case studies.
Molecular Characteristics
- Molecular Formula : C22H18N2O3S
- Molecular Weight : 390.5 g/mol
- CAS Number : 499116-00-6
Structural Features
The compound features a pyrrolidine ring, a thiophene moiety, and a hydroxyl group, which are known to influence its biological interactions. The presence of a pyridine ring may also contribute to its pharmacological properties.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example, studies on related pyrrolidine derivatives have shown their effectiveness in scavenging free radicals, which is crucial in preventing oxidative stress-related diseases.
Antidiabetic Potential
Preliminary studies suggest that the compound may have antidiabetic effects by inhibiting key enzymes involved in carbohydrate metabolism. Compounds structurally related to this molecule have demonstrated inhibition of α-glucosidase and α-amylase.
| Enzyme | IC50 (μM) | Standard (IC50 μM) |
|---|---|---|
| α-glucosidase | 6.28 | 2.00 (Acarbose) |
| α-amylase | 4.58 | 1.58 (Acarbose) |
Cytotoxicity and Cancer Research
In vitro studies have evaluated the cytotoxic effects of similar compounds on cancer cell lines. The results indicate that certain derivatives can induce apoptosis in cancer cells, suggesting potential as anticancer agents.
Case Study 1: Antidiabetic Activity
A study synthesized a series of pyrrolidine derivatives, including the target compound, and evaluated their inhibitory effects on α-glucosidase and α-amylase enzymes. The results showed promising IC50 values, indicating that these compounds could serve as potential antidiabetic agents.
Case Study 2: Antioxidant Properties
Another investigation focused on the antioxidant capabilities of similar compounds using DPPH radical scavenging assays. The compound demonstrated significant antioxidant activity, which is critical for developing therapeutic agents against oxidative stress-related conditions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves cyclization of hydroxy-pyrrol-2-one precursors with substituted aromatic amines or phenols under basic conditions. For example, analogous compounds in were synthesized via base-assisted cyclization (e.g., K₂CO₃ or NaH as catalysts) at controlled temperatures (60–100°C), yielding 46–63% after recrystallization. Optimization strategies include:
- Screening polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates.
- Adjusting stoichiometric ratios (1:1.2 for amine/phenol to pyrrol-2-one) to minimize side reactions.
- Monitoring reaction progress via TLC and isolating intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are critical for structural elucidation and purity assessment?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 165–180 ppm in 13C). Pyridine and thiophene substituents show distinct splitting patterns.
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ with <1 ppm error).
- FTIR : Identify hydroxyl (~3200 cm⁻¹), carbonyl (~1700 cm⁻¹), and aromatic C–H stretches.
- Elemental Analysis : Validate purity (C, H, N within ±0.3% of theoretical values) .
Q. How can researchers determine the compound’s physicochemical properties (e.g., solubility, logP) for in vitro studies?
- Methodological Answer :
- Solubility : Use shake-flask method in buffers (pH 1–13) and solvents (DMSO, ethanol). Centrifuge and quantify supernatant via HPLC-UV.
- logP : Octanol-water partitioning followed by UV-Vis spectrophotometry or LC-MS quantification.
- Stability : Conduct accelerated degradation studies (40°C, 75% RH for 4 weeks) and analyze degradants via LC-MS/MS .
Advanced Research Questions
Q. What experimental frameworks are suitable for investigating the compound’s pharmacological mechanisms (e.g., kinase inhibition)?
- Methodological Answer :
- In vitro assays : Fluorescence polarization for binding affinity (IC₅₀) against purified kinases.
- Cellular models : Transfect HEK293 cells with target receptors; measure cAMP/GTPγS activation via ELISA.
- Mutagenesis : Validate binding pockets by introducing alanine substitutions in putative interaction residues .
Q. How can environmental fate studies be designed to assess the compound’s ecological impact?
- Methodological Answer : Follow OECD guidelines:
- Hydrolysis (Guideline 111) : Incubate at pH 4, 7, and 9 (50°C, 5 days); quantify residuals via LC-MS.
- Photolysis : Expose to simulated sunlight (Xe lamp, 300–800 nm); monitor degradation kinetics.
- Biodegradation (OECD 301B) : Use activated sludge; measure DOC removal over 28 days .
Q. What computational approaches predict the compound’s reactivity and supramolecular interactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level; calculate HOMO-LUMO gaps for redox potential.
- Molecular Dynamics (MD) : Simulate lipid bilayer permeation (GROMACS, 100 ns trajectories).
- Docking Studies (AutoDock Vina) : Screen against Protein Data Bank (PDB) targets (e.g., kinases) using flexible side-chain protocols .
Q. How should contradictory data on bioactivity or synthetic reproducibility be resolved?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple studies; apply ANOVA to identify variables (e.g., solvent polarity, catalyst loading).
- Reproducibility Trials : Replicate key experiments under controlled conditions (e.g., inert atmosphere, anhydrous solvents).
- Advanced Analytics : Use PCA to isolate influential factors (e.g., temperature gradients, impurity profiles) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
